Afatinib dimaleate
Overview
Description
Afatinib dimaleate is an anti-cancer medication . It is used to treat non-small cell lung cancer (NSCLC) that is EGFR (epidermal growth factor receptor)-positive . The EGFR protein is found on the surface of cells and helps them to grow, but when the gene for EGFR is defective or abnormal cells can grow out of control causing cancer . Afatinib belongs to a class of drugs called kinase inhibitors .
Synthesis Analysis
Afatinib dimaleate is synthesized from 4-fluoro-2-aminobenzoic acid after a six-step reaction, including cyclization, nitration, substitution, reduction, condensation, and salification, with a total yield of 41.60% .Molecular Structure Analysis
The molecular formula of Afatinib dimaleate is C32H33ClFN5O11 . The molecular weight is 718.083 Da .Chemical Reactions Analysis
The synthetic process of Afatinib dimaleate involves a sequence of reactions such as nitro-reduction, amidation, and salification .Physical And Chemical Properties Analysis
Afatinib dimaleate has a molecular weight of 717.18 and a molecular formula of C24H25ClFN5O3.2C4H4O4 . It is soluble in DMSO at a concentration of 80 mg/mL .Scientific Research Applications
Afatinib Liposomes for Lung Cancer Treatment
Afatinib dimaleate, when encapsulated in liposomes, shows promise for treating non-small cell lung cancer. This approach enhances the drug's plasma concentration and offers protection against protein binding, thus potentially reducing idiosyncratic drug reactions. The study demonstrated a nearly 400-fold increase in peak concentration of afatinib liposomes compared to afatinib solution (Lu et al., 2019).
Synthesis of 4,7-Dichloro-6-nitroquinazoline
This study focuses on the synthesis of 4,7-Dichloro-6-nitroquinazoline, an important intermediate in the scalable production route of afatinib dimaleate. It highlights the chemical processes and characterizations involved in synthesizing afatinib, a tyrosine kinase inhibitor (Nguyen et al., 2020).
Bioequivalence Study in Chinese Volunteers
A bioequivalence study compared two afatinib dimaleate tablet formulations under fasted conditions in healthy Chinese subjects. This research is crucial in ensuring consistent quality and efficacy between different formulations of the medication (Shi et al., 2022).
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics and metabolism of afatinib in healthy volunteers have been conducted to understand its absorption, distribution, metabolism, and excretion. These studies are fundamental for optimizing dosage regimens and enhancing therapeutic efficacy (Stopfer et al., 2012).
Synthesis Process Optimization
Research has been conducted to optimize the synthesis process of Afatinib Dimaleate, focusing on improving yield, controlling impurities, and ensuring quality. This is vital for large-scale manufacturing and ensuring the drug's purity and effectiveness (Kumar et al., 2019).
Competitive ELISA for Therapeutic Drug Monitoring
The development of a competitive enzyme-linked immunosorbent assay (ELISA) for afatinib offers a simpler method for therapeutic drug monitoring in clinical settings. This assay is crucial for routine pharmacokinetic applications and managing dosage in patients (Sogawa et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-/t16-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNRYVNRPYXCSP-JUGPPOIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4COCC4)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClFN5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027713 | |
Record name | Afatinib dimaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Afatinib dimaleate | |
CAS RN |
850140-73-7 | |
Record name | Afatinib dimaleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afatinib dimaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S,E)-N-(4-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)-oxy)kinazolyne-6-yl)-4-(dimethylamino)but-3-enamide dimaleat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AFATINIB DIMALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1T5K7RZ0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.